molecular formula C17H18Cl2N4O B5885280 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide

Cat. No.: B5885280
M. Wt: 365.3 g/mol
InChI Key: PDOOMEZIDZUAMF-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an acetamide moiety linked to a 2-chloropyridinyl group. It is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-chloroaniline with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.

    Substitution Reaction: The piperazine intermediate is then reacted with 2-chloropyridine-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and influencing various physiological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3-one
  • (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
  • 3-(piperazin-1-yl)oxolan-2-one dihydrochloride

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both chlorophenyl and chloropyridinyl groups. This unique structure may confer distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c18-13-3-1-4-14(11-13)23-9-7-22(8-10-23)12-16(24)21-15-5-2-6-20-17(15)19/h1-6,11H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOOMEZIDZUAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(N=CC=C2)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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